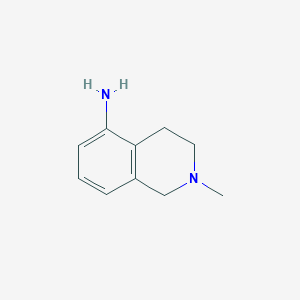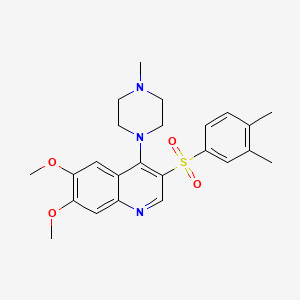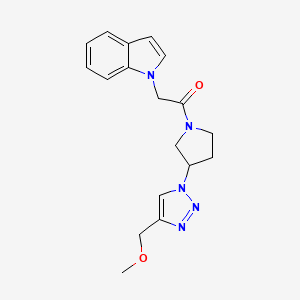![molecular formula C23H21ClN2O3S B2788656 4-[[(2-chlorophenyl)methyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide CAS No. 1181469-79-3](/img/structure/B2788656.png)
4-[[(2-chlorophenyl)methyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(2-chlorophenyl)methyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide is a compound with potential therapeutic uses in various fields, including cancer treatment, immunology, and neuroscience. The compound is also known as TAK-659 and has been the subject of extensive research in recent years.
Mécanisme D'action
The mechanism of action of TAK-659 involves the inhibition of various signaling pathways, including the B-cell receptor signaling pathway and the NF-κB signaling pathway. TAK-659 has also been found to inhibit the activity of various enzymes, including Bruton's tyrosine kinase and PI3Kδ.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 include the inhibition of cell proliferation, induction of apoptosis, modulation of the immune system, and reduction of inflammation. TAK-659 has also been found to have potential uses in the treatment of autoimmune diseases and chronic inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TAK-659 in lab experiments include its high potency and selectivity for its target enzymes and signaling pathways. The limitations of using TAK-659 in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
For research on TAK-659 include further studies on its safety and efficacy in various fields of scientific research, including cancer treatment, immunology, and neuroscience. Other future directions include the development of new compounds based on the structure of TAK-659 and the identification of new targets for its therapeutic uses.
Méthodes De Synthèse
The synthesis of 4-[[(2-chlorophenyl)methyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide involves several steps, including the reaction of 2-chlorobenzaldehyde with 2-phenylethylamine to form an imine intermediate. The imine is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with 4-(bromomethyl)benzenesulfonyl chloride to form the desired compound.
Applications De Recherche Scientifique
TAK-659 has been found to have potential therapeutic uses in various fields of scientific research. In cancer treatment, TAK-659 has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In immunology, TAK-659 has been found to modulate the immune system and reduce inflammation. In neuroscience, TAK-659 has been found to have potential uses in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
4-[[(2-chlorophenyl)methyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3S/c24-22-9-5-4-8-21(22)17-26(16-19-10-12-20(13-11-19)23(25)27)30(28,29)15-14-18-6-2-1-3-7-18/h1-15H,16-17H2,(H2,25,27)/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSENEOUNFUTHCW-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)N(CC2=CC=C(C=C2)C(=O)N)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)N(CC2=CC=C(C=C2)C(=O)N)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({N-[(2-chlorophenyl)methyl]-2-phenylethenesulfonamido}methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Furan-2-yl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]](/img/structure/B2788579.png)


![N-[1-(propan-2-yl)piperidin-4-yl]formamide](/img/structure/B2788584.png)

![5-Chloro-7-[(4-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol](/img/structure/B2788589.png)


![N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B2788592.png)

![(Z)-2-methoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2788595.png)
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2788596.png)